molecular formula C20H25BrN4O2 B2920415 N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226435-45-5

N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Katalognummer: B2920415
CAS-Nummer: 1226435-45-5
Molekulargewicht: 433.35
InChI-Schlüssel: LEBSMKOCBXWPGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2-bromobenzyl group attached to the acetamide nitrogen and a 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yloxy moiety.

Key structural features:

  • Pyrimidine ring: Substituted at position 2 with 4-methylpiperidine (a six-membered amine ring) and at position 6 with a methyl group.
  • Acetamide linker: Bridges the pyrimidine oxygen and the 2-bromobenzyl group, contributing to conformational flexibility.

Eigenschaften

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-5-3-4-6-17(16)21/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSMKOCBXWPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

PropertyDetails
Molecular Formula C18H27BrN2
Molecular Weight 351.3 g/mol
IUPAC Name N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Canonical SMILES CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br

The compound is hypothesized to interact with various biological targets, including receptors and enzymes, which may modulate their activity. This modulation can lead to physiological effects relevant to treating neurological disorders and other conditions.

Pharmacological Effects

Research indicates that N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant pharmacological effects, particularly:

Case Study: Anticancer Properties

A study on related KSP inhibitors revealed that compounds with similar structures induce a monopolar spindle phenotype in cancer cells, leading to apoptosis. This suggests that N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide could exhibit similar effects based on its chemical structure .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine and pyrimidine rings significantly affect biological activity. Compounds with enhanced lipophilicity and specific substitutions at the nitrogen atoms showed increased potency against various cancer cell lines .

Synthesis and Production

The synthesis of N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves:

  • Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 4-methylpiperidine as key starting materials.
  • Reaction Conditions: The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The target compound shares a common pyrimidinyloxy acetamide scaffold with several analogs, differing primarily in the substituents on the benzyl group and the pyrimidine ring. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

a) N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Structure : Fluorine replaces bromine at the ortho position of the benzyl group.
  • Molecular Formula : C₂₁H₂₅FN₄O₂ (MW: 392.45 g/mol) .
  • Impact: The smaller, electronegative fluorine atom reduces steric hindrance and molecular weight compared to bromine.
b) N-(3-Fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Structure : Features a 3-fluoro-4-methylphenyl group.
  • Molecular Formula : C₂₀H₂₅FN₄O₂ (MW: 372.4 g/mol) .
c) 2-{[6-Methyl-2-(Piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Structure : Trifluoromethyl substituent at the phenyl meta position.
  • Molecular Formula : C₂₀H₂₂F₃N₄O₂ (MW: 416.42 g/mol) .
  • Impact : The CF₃ group introduces strong electron-withdrawing effects, which may influence electronic interactions with biological targets.

Variations in the Pyrimidine Substituents

a) N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide
  • Structure: Replaces 4-methylpiperidine with a tetrahydroisoquinoline group.
  • Molecular Formula : C₂₃H₂₃FN₄O₂ (MW: 414.46 g/mol) .
b) Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate
  • Structure : Pyrrolidine (five-membered ring) instead of piperidine at pyrimidine position 2.
  • Molecular Formula : C₁₉H₂₂N₄O₄ (MW: 370.40 g/mol) .
  • Impact : Smaller ring size may reduce steric hindrance, favoring interactions with compact binding pockets.

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR/NMR Highlights
Target Compound C₂₃H₂₅BrN₄O₃ ~493.38 (calculated) 2-Bromobenzyl, 4-methylpiperidine Expected C=O stretch ~1700 cm⁻¹
N-(2-Fluorophenyl) analog C₂₁H₂₅FN₄O₂ 392.45 2-Fluorophenyl 1H NMR: δ 1.40–3.10 (piperidine)
N-(3-Fluoro-4-methylphenyl) analog C₂₀H₂₅FN₄O₂ 372.40 3-Fluoro-4-methylphenyl Smiles: Cc1cc(OCC(=O)Nc2ccc...)
2-(Trifluoromethylphenyl) analog C₂₀H₂₂F₃N₄O₂ 416.42 2-Trifluoromethylphenyl IR: C=O stretch ~1707 cm⁻¹

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine (target) vs. fluorine (analogs) influences electron density and steric bulk. Bromine’s larger size may enhance target binding via hydrophobic interactions but reduce solubility.
  • Amine Ring Modifications: Piperidine (six-membered) vs.
  • Benzyl Substituent Positioning : Ortho-substituted halogens (target) vs. meta/para substituents (analogs) affect spatial orientation in binding pockets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.